2-Isothiocyanato-5-(trifluoromethoxy)pyridine
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Overview
Description
2-Isothiocyanato-5-(trifluoromethoxy)pyridine is a chemical compound characterized by the presence of an isothiocyanate group and a trifluoromethoxy group attached to a pyridine ring
Preparation Methods
The synthesis of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine typically involves the reaction of 2-amino-5-(trifluoromethoxy)pyridine with thiophosgene or other thiocarbonyl transfer reagents. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the isothiocyanate group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Isothiocyanato-5-(trifluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as alcohols and thiols.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents, and nucleophiles such as amines and alcohols. The major products formed from these reactions are typically thiourea derivatives and other substituted pyridine compounds.
Scientific Research Applications
2-Isothiocyanato-5-(trifluoromethoxy)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-5-(trifluoromethoxy)pyridine involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter their function . The trifluoromethoxy group can also influence the compound’s reactivity and interactions with molecular targets, although specific pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2-Isothiocyanato-5-(trifluoromethoxy)pyridine include other isothiocyanate-containing pyridines and trifluoromethoxy-substituted aromatic compounds. For example:
2-Isothiocyanato-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
1-Isothiocyanato-4-trifluoromethoxybenzene: A benzene derivative with similar functional groups.
The uniqueness of this compound lies in the combination of the isothiocyanate and trifluoromethoxy groups on a pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C7H3F3N2OS |
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Molecular Weight |
220.17 g/mol |
IUPAC Name |
2-isothiocyanato-5-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C7H3F3N2OS/c8-7(9,10)13-5-1-2-6(11-3-5)12-4-14/h1-3H |
InChI Key |
RFXZQVSBKBVJSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1OC(F)(F)F)N=C=S |
Origin of Product |
United States |
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